5-(Diethylamino)-2-phenylpent-3-yn-2-ol
Description
5-(Diethylamino)-2-phenylpent-3-yn-2-ol (CAS 10575-26-5) is a tertiary alcohol featuring a diethylamino group at position 5, a phenyl substituent at position 2, and a hydroxyl group at position 2 of a pent-3-yn-2-ol backbone. Its molecular formula is C₁₅H₂₁NO, with a molar mass of 231.33 g/mol and a density of 0.9236 g/cm³ . The compound exhibits a boiling point of 118–122 °C at 20 Torr and a predicted pKa of 13.08, indicative of moderate basicity due to the diethylamino group .
This compound is widely utilized in organic synthesis and medicinal chemistry as a versatile building block. Its alkyne moiety and hydroxyl group enable diverse reactivity, such as cycloadditions or nucleophilic substitutions, making it valuable for constructing pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
5-(diethylamino)-2-phenylpent-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-4-16(5-2)13-9-12-15(3,17)14-10-7-6-8-11-14/h6-8,10-11,17H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFZHPJPSNPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-phenylpent-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of phenylacetylene with diethylamine under basic conditions, followed by the addition of a suitable alcohol to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-phenylpent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, altering the compound’s properties.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetaldehyde, while reduction could produce 5-(Diethylamino)-2-phenylpentane.
Scientific Research Applications
5-(Diethylamino)-2-phenylpent-3-yn-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting neurological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-phenylpent-3-yn-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are compared based on substituents, physicochemical properties, and applications:
Physicochemical Properties
- Lipophilicity: The phenyl group in 5-(diethylamino)-2-phenylpent-3-yn-2-ol increases hydrophobicity compared to its methyl analogue (CAS 4079-66-7), enhancing membrane permeability in drug candidates .
- Reactivity: The alkyne group in the target compound allows for click chemistry, unlike the alkene in 5-(dimethylamino)pent-2-en-1-ol, which is more suited for conjugate additions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
